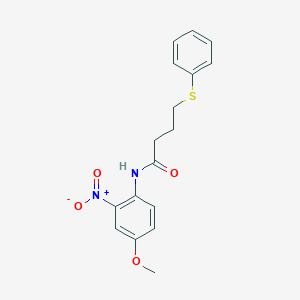

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide: is an organic compound that features a complex structure with functional groups including a methoxy group, a nitro group, and a phenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Thioether Formation: Introduction of the phenylthio group.

Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be achieved using methanol and a strong base. Thioether formation might involve thiophenol and a suitable catalyst, and amidation typically requires an amine and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Replacement of the methoxy group with other substituents.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide can be compared with similar compounds such as:

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butylamine: Similar structure but with an amine group instead of an amide.

Biologische Aktivität

N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, metabolism, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O4S. Its structure includes a butanamide backbone substituted with a methoxy and nitro group on the aromatic ring, as well as a phenylthio group. This configuration suggests potential interactions with biological targets, particularly in enzymatic pathways.

Biological Activity

1. Pharmacological Effects:

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxicity: In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

2. Mechanism of Action:

The biological activity appears to be mediated through the modulation of specific cellular pathways, including apoptosis and cell cycle regulation. The presence of the nitro group may enhance the reactivity of the compound, facilitating interactions with cellular macromolecules.

Metabolism and Toxicology

1. Absorption and Distribution:

Toxicokinetic studies reveal that after administration, a significant portion of the compound is excreted via feces (up to 86% after 48 hours), indicating limited systemic absorption . Additionally, it was not detected in blood or major organs such as the liver or kidneys at significant levels, suggesting low bioavailability.

2. Toxicity Studies:

In repeated dose toxicity studies conducted on rats, no adverse effects were observed at doses up to 500 mg/kg body weight per day. The absence of significant histopathological changes suggests a favorable safety profile under these experimental conditions .

3. Genotoxicity Assessment:

In vitro tests for genotoxicity using bacterial strains did not show significant increases in revertant colonies, indicating that the compound is unlikely to pose genotoxic risks . However, caution is warranted as some breakdown products may exhibit genotoxic properties.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, providing insights into its potential use as a therapeutic agent against oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-phenylsulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-13-9-10-15(16(12-13)19(21)22)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEDUHBJFHXMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.